molecular formula C19H13Cl2NOS B2940627 N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide CAS No. 860785-83-7

N-(3,5-dichlorophenyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide

Cat. No. B2940627
CAS RN: 860785-83-7
M. Wt: 374.28
InChI Key: LODIDHJZHATHFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of versatile synthons like 3-amino-4-cyano-2-thiophenecarboxamides . These synthons can be used for the preparation of thieno pyrimidine and pyridine derivatives . The reaction of these compounds with other reagents like 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These can then be cyclized to form other compounds .

Scientific Research Applications

Organic Electronics and Semiconductors

  • Organic Thin-Film Transistors (OTFTs) : A study by Nakano et al. (2015) on molecular modifications of naphtho[2,3-b:6,7-b']dithiophene diimide (NDTI) derivatives, including the introduction of electron-deficient substituents like chlorine, demonstrated superior n-channel semiconductor performance for OTFTs. This performance enhancement is attributed to the electronic structure in the solid state, with certain modifications like the introduction of chlorine groups leading to a two-dimensional bricklayer structure conducive to higher electron mobility Nakano et al., 2015.

Synthetic Chemistry

  • Synthesis Techniques : Research on the scalable synthesis of naphthothiophene and benzodithiophene scaffolds has been reported by Nitti et al. (2018). This study described gram-scale synthesis and full characterization of naphtho[1,2-b]thiophene and related derivatives, highlighting a cascade sequence of reactions for effective annulation and π-extension. These synthons show promise for their integration into π-conjugated polymers, indicating a significant step forward in green chemistry and the development of novel organic materials Nitti et al., 2018.

Materials Science

  • Photodynamic Materials : A study by Fang et al. (2015) on naphthopyran dyes, which are important photochromic compounds, examined the effects of internal and external factors such as the intramolecular hydrogen bond on their functions. This research is pivotal for the development of photochromic materials with enhanced performance for various applications, including smart windows and optical data storage Fang et al., 2015.

Environmental and Biotechnological Applications

  • Biodesulfurization : Research by Furuya et al. (2001) and Kirimura et al. (2002) on the biodesulfurization of naphthothiophene by Mycobacterium phlei WU-F1 and Rhodococcus sp. Strain WU-K2R, respectively, demonstrates the potential of these bacteria in treating sulfur-containing organic compounds. These findings are significant for the development of environmentally friendly processes for reducing sulfur content in fossil fuels, contributing to cleaner energy production Furuya et al., 2001; Kirimura et al., 2002.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been reported that this compound remarkably affects Mycobacterium tuberculosis energetics This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of this bacterium

Cellular Effects

Given its reported impact on Mycobacterium tuberculosis energetics , it is plausible that this compound influences cell function by affecting cellular metabolism

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NOS/c20-13-8-14(21)10-15(9-13)22-19(23)17-7-12-6-5-11-3-1-2-4-16(11)18(12)24-17/h1-4,7-10H,5-6H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODIDHJZHATHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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